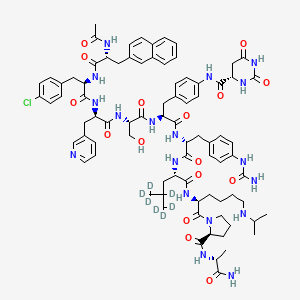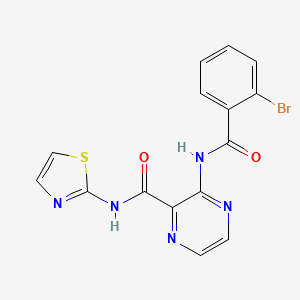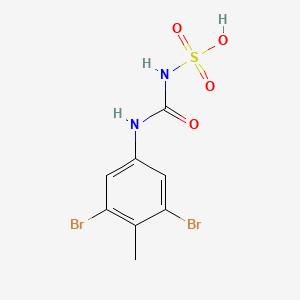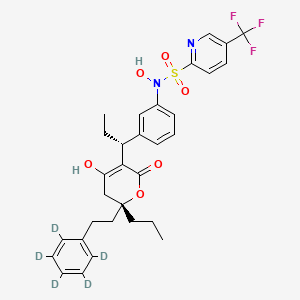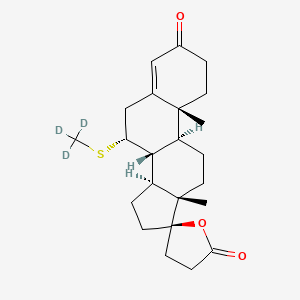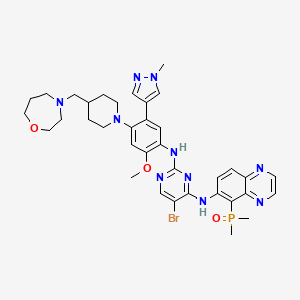
rac Galaxolidone-d6 (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-galaxolidone-d6 is a deuterated analog of galaxolidone, a synthetic musk compound widely used in the fragrance industry. The deuterium labeling in (Rac)-galaxolidone-d6 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and environmental impact assessments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-galaxolidone-d6 typically involves the deuteration of galaxolidone. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of (Rac)-galaxolidone-d6 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality assurance.
Analyse Des Réactions Chimiques
Types of Reactions
(Rac)-galaxolidone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert (Rac)-galaxolidone-d6 to its alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under appropriate conditions.
Major Products
The major products formed from these reactions include deuterated ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Rac)-galaxolidone-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetic isotope effects.
Biology: Employed in metabolic studies to trace the pathways and fate of synthetic musks in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of synthetic musks.
Industry: Applied in environmental studies to assess the impact and degradation of synthetic musks in various ecosystems.
Mécanisme D'action
The mechanism of action of (Rac)-galaxolidone-d6 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the kinetic isotope effects. The compound’s interaction with enzymes and receptors can be studied to understand its biological effects and potential environmental impact.
Comparaison Avec Des Composés Similaires
Similar Compounds
Galaxolidone: The non-deuterated analog of (Rac)-galaxolidone-d6, widely used in the fragrance industry.
(Rac)-GR24: A synthetic strigolactone analog used in plant biology research.
MBQ-167: An inhibitor of Rac and Cdc42, used in cancer research.
Uniqueness
(Rac)-galaxolidone-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracing in metabolic and environmental studies. This makes (Rac)-galaxolidone-d6 a valuable tool in various scientific disciplines.
Propriétés
Formule moléculaire |
C18H24O2 |
|---|---|
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
3,3,4-trideuterio-6,6,7,8,8-pentamethyl-4-(trideuteriomethyl)-7H-cyclopenta[g]isochromen-1-one |
InChI |
InChI=1S/C18H24O2/c1-10-9-20-16(19)13-8-15-14(7-12(10)13)17(3,4)11(2)18(15,5)6/h7-8,10-11H,9H2,1-6H3/i1D3,9D2,10D |
Clé InChI |
PGMHPYRIXBRRQD-VNEKLVNZSA-N |
SMILES isomérique |
[2H]C1(C(C2=CC3=C(C=C2C(=O)O1)C(C(C3(C)C)C)(C)C)([2H])C([2H])([2H])[2H])[2H] |
SMILES canonique |
CC1COC(=O)C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




